molecular formula C17H16O4 B11714830 2'-Hydroxy-2,4'-dimethoxy-chalcone

2'-Hydroxy-2,4'-dimethoxy-chalcone

Cat. No.: B11714830
M. Wt: 284.31 g/mol
InChI Key: YSOOAJSZRVJKCW-UHFFFAOYSA-N
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Description

2'-Hydroxy-2,4'-dimethoxy-chalcone is a synthetic derivative of the chalcone family, a class of organic compounds characterized by their 1,3-diaryl-2-propen-1-one structure. This compound features a 2'-hydroxy group on the A-ring and methoxy substituents at the 2 and 4' positions, a substitution pattern known to be significant for biological activity. Chalcones are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of bioactivities . This compound is of high interest in pharmacological research, particularly for investigating anti-inflammatory and anti-melanogenic pathways. Studies on closely related structural analogs, specifically other 2'-hydroxy-2-methoxychalcone derivatives, have demonstrated significant inhibition of nitric oxide (NO) production and the expression of pro-inflammatory mediators like iNOS and COX-2 in macrophage cell models. The proposed mechanism involves the attenuation of the NF-κB and MAPK signaling pathways . Furthermore, such derivatives have shown potent inhibitory effects on α-melanocyte-stimulating hormone-induced melanin synthesis in melanoma cells by downregulating the expression of tyrosinase, TRP-1, TRP-2, and MITF, likely through the suppression of the Wnt/β-catenin, PI3K/AKT, and cAMP/PKA pathways . The specific placement of methoxy groups on the chalcone framework is critical, as it influences molecular stability, binding affinity, and ultimately, the compound's biological potency . Researchers utilize this chemical probe to explore its potential effects in various experimental models. The compound is supplied for non-clinical, investigative purposes exclusively. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOOAJSZRVJKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Biosynthetic Pathways of 2 Hydroxy 2,4 Dimethoxy Chalcone

Natural Sources and Distribution in Flora

2'-Hydroxy-2,4'-dimethoxy-chalcone, sometimes referred to in literature as 4'-Hydroxy-2,4-dimethoxychalcone, is a naturally occurring phytochemical. biocat.com Its presence has been documented in a limited but diverse range of plant species. One of its most well-known sources is the dark red herbal resin known as "Dragon's Blood," which is obtained from trees of the Dracaena genus, specifically Dracaena cochinchinensis. biocat.commedchemexpress.com

The compound has also been isolated from other plants, indicating a broader distribution. For instance, it is found in Bidens biternata, a species within the Asteraceae family. Furthermore, related compounds with the 4,4'-dimethoxy-2'-hydroxychalcone structure have been identified in plants belonging to the Leguminosae (pea) family. biosynth.com The distribution across these distinct plant families highlights the compound's sporadic yet significant occurrence in the plant kingdom.

Table 1: Natural Plant Sources of this compound This table is interactive. You can sort and filter the data.

Plant Species Common Name / Family Plant Part
Dracaena cochinchinensis Dragon's Blood Tree Resin
Bidens biternata Yellow-flowered beggar-ticks / Asteraceae Not Specified

Isolation Methodologies from Plant Matrices

The extraction and purification of this compound from plant materials follow established phytochemical laboratory procedures. The general process involves solvent extraction from the dried and powdered plant matrix, followed by chromatographic separation and purification.

The initial step typically involves extraction with a solvent of appropriate polarity. Dichloromethane is a commonly used solvent for extracting chalcones from defatted plant material. researchgate.net Other solvents like ether or ethyl acetate (B1210297) are also employed. researchgate.netresearchgate.net Following the initial extraction, the crude extract contains a complex mixture of phytochemicals.

To isolate the target chalcone (B49325), this crude extract is subjected to various chromatographic techniques. Column chromatography is a fundamental method used for the separation of compounds from the extract. researchgate.net The column is typically packed with an adsorbent like silica (B1680970) gel. researchgate.net The separation is achieved by eluting the column with a solvent system, often a mixture of non-polar and polar solvents, with the polarity gradually increased. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound.

Further purification of the isolated compound is often necessary and is typically achieved through recrystallization. scitepress.org This process involves dissolving the impure compound in a suitable solvent and allowing crystals to form as the solution cools or the solvent evaporates, leaving impurities behind.

The final step is the structural elucidation and characterization of the purified compound. This is accomplished using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. researchgate.netiomcworld.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (EIMS) help in determining the molecular weight and fragmentation pattern. researchgate.net

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chalcone structure. iomcworld.comnih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. iomcworld.com

Position of this compound within Flavonoid Biosynthetic Pathways

Chalcones hold a pivotal position in the biosynthesis of plant secondary metabolites, serving as the primary precursors for the entire flavonoid class. nih.gov The biosynthesis of this compound occurs via the phenylpropanoid pathway, a major metabolic route in higher plants responsible for the synthesis of a wide array of phenolic compounds.

The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into a substituted cinnamic acid derivative, which is then activated as a Coenzyme A (CoA) thioester. The key step in forming the characteristic C6-C3-C6 chalcone skeleton is catalyzed by the enzyme chalcone synthase (CHS) .

Chalcone synthase performs a sequential condensation of one molecule of a hydroxycinnamoyl-CoA ester (which will form the B-ring and the three-carbon bridge) with three molecules of malonyl-CoA (which will form the A-ring). For this compound, the specific precursor would be a dimethoxy-substituted cinnamoyl-CoA. The resulting open-chain chalcone is the first committed intermediate of the flavonoid pathway.

This chalcone can then be cyclized by the enzyme chalcone isomerase (CHI) to form a flavanone, which is the precursor to other flavonoid classes such as flavones, flavonols, and anthocyanins. However, this compound can also accumulate in its open-chain form in certain plant tissues, where it is stored or performs specific biological functions. biosynth.com The specific hydroxylation and methylation patterns on the aromatic rings are determined by other enzymes, such as hydroxylases and methyltransferases, which act on the chalcone backbone or its precursors during the biosynthetic sequence.

Chemical Synthesis and Derivatization Strategies for 2 Hydroxy 2,4 Dimethoxy Chalcone

Claisen-Schmidt Condensation as a Primary Synthetic Route

The primary and most widely employed method for synthesizing 2'-Hydroxy-2,4'-dimethoxy-chalcone and other chalcones is the Claisen-Schmidt condensation. scitepress.orgrasayanjournal.co.intaylorandfrancis.com This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. youtube.com In the case of this compound, the reactants are 2-hydroxy-4-methoxyacetophenone and 2-methoxybenzaldehyde. The reaction is typically conducted in a polar solvent like ethanol (B145695) or methanol. The basic mechanism involves the deprotonation of the α-carbon of the acetophenone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). The resulting intermediate undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. youtube.comlibretexts.org

The Claisen-Schmidt condensation is a versatile and efficient method, allowing for the synthesis of a wide array of chalcone (B49325) derivatives by varying the substituents on both the acetophenone and benzaldehyde rings. nih.gov

Optimization of Reaction Conditions and Catalysts

The efficiency and yield of the Claisen-Schmidt condensation for synthesizing 2'-hydroxychalcones, including this compound, are significantly influenced by reaction conditions such as the choice of catalyst, solvent, temperature, and reaction time.

Catalysts: A variety of bases have been explored as catalysts. While sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used, studies have shown that NaOH often provides better catalytic activity compared to other bases like calcium hydroxide, magnesium hydroxide, and lithium hydroxide for the synthesis of 2'-hydroxychalcones. scilit.comajrconline.org The concentration of the base also plays a crucial role; for instance, a 40% NaOH solution has been found to give optimal results in certain syntheses. scilit.comajrconline.org In some cases, anhydrous potassium carbonate (K2CO3) has been used as a non-toxic and inexpensive alternative, particularly in microwave-assisted synthesis. rasayanjournal.co.in Acid catalysts such as hydrogen chloride (HCl), boron trifluoride (BF3), and p-toluenesulfonic acid have also been used, but they generally result in lower yields compared to base-catalyzed reactions. scitepress.orgjocpr.com

Solvents: The choice of solvent can impact the reaction yield and purity. Isopropyl alcohol has been reported to be a better solvent than methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran (B95107) in some instances. scilit.comajrconline.org However, ethanol remains a common and effective solvent for this reaction.

Temperature and Reaction Time: Temperature is a critical parameter affecting both the yield and purity of the product. For the synthesis of some 2'-hydroxychalcones, carrying out the reaction at 0°C has been shown to produce the best yield. scilit.comajrconline.org Conventional heating methods often require long reaction times, sometimes up to 24 hours or more. nih.govscholarsresearchlibrary.com To address this, microwave irradiation has been successfully employed to accelerate the reaction, significantly reducing the reaction time to a matter of minutes and often improving yields. scholarsresearchlibrary.comresearchgate.netnih.gov For example, a reaction that takes days under conventional heating can be completed in about 30 minutes with microwave assistance. nepjol.info

Interactive Table: Optimization of Claisen-Schmidt Condensation

ParameterVariationObservation
Catalyst NaOH, KOH, Ca(OH)2, Mg(OH)2NaOH and KOH are most effective, with NaOH often showing superior catalytic activity. scilit.comajrconline.org
Anhydrous K2CO3A viable, eco-friendly alternative, especially for microwave-assisted synthesis. rasayanjournal.co.in
Acid Catalysts (HCl, BF3)Generally result in lower yields compared to base catalysts. scitepress.orgjocpr.com
Solvent Ethanol, Methanol, Isopropyl AlcoholIsopropyl alcohol can sometimes provide better yields than ethanol or methanol. scilit.comajrconline.org
Temperature 0°C vs. Room TemperatureLower temperatures can lead to higher yields and purity for certain 2'-hydroxychalcones. scilit.comajrconline.org
Method Conventional Heating vs. MicrowaveMicrowave irradiation drastically reduces reaction time (from hours to minutes) and can improve yields. researchgate.netnih.gov

Solvent-Free and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing chalcones, including this compound. These approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency. frontiersin.org

Solvent-Free Synthesis: One prominent green approach is the use of solvent-free or solid-phase synthesis. Grinding the reactants (an acetophenone and a benzaldehyde) with a solid base catalyst, such as NaOH or anhydrous K2CO3, in a mortar and pestle has proven to be an effective method. scitepress.orgresearchgate.netresearchgate.net This technique often leads to higher yields and cleaner products compared to conventional solvent-based methods because it minimizes the formation of by-products. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. scholarsresearchlibrary.comfrontiersin.org When applied to the Claisen-Schmidt condensation, it dramatically shortens reaction times from hours to minutes and frequently increases product yields. rasayanjournal.co.inresearchgate.netnih.gov Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. rasayanjournal.co.inresearchgate.net For instance, the condensation of o-hydroxy acetophenones with aromatic aldehydes in the presence of anhydrous K2CO3 under microwave irradiation has been accomplished in 3-5 minutes with high yields. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, is another green technique applied to chalcone synthesis. taylorandfrancis.com Ultrasound-assisted Claisen-Schmidt condensation, often in an ethanol-water solvent system, provides a sustainable and facile route to 2'-hydroxychalcones. researchgate.netmdpi.com This method can also lead to high yields in shorter reaction times compared to conventional stirring. taylorandfrancis.commdpi.com

Micellar Catalysis: Performing the Claisen-Schmidt condensation in aqueous micellar solutions using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 is another innovative green chemistry approach. This method avoids the use of bulk organic solvents and can lead to good or very good yields for a wide range of chalcones. acs.orgacs.org

Targeted Chemical Modifications and Design of Analogs of this compound

The basic chalcone scaffold, including that of this compound, serves as a versatile template for the design and synthesis of a wide array of analogs with potentially enhanced or modified biological activities. Targeted chemical modifications often focus on the hydroxyl and methoxy (B1213986) groups, as well as the aromatic rings and the α,β-unsaturated ketone system. mdpi.com

The synthesis of analogs typically follows the same Claisen-Schmidt condensation route, utilizing appropriately substituted 2'-hydroxyacetophenones and benzaldehydes. nih.govnih.gov For example, analogs of this compound can be prepared by starting with different substituted phenols to create variations in the A-ring, or different substituted benzaldehydes to modify the B-ring.

Common modifications and the resulting analogs include:

Alteration of Substitution Patterns: Introducing or changing the position of hydroxyl, methoxy, or other functional groups on either aromatic ring can significantly impact the molecule's properties. mdpi.comnih.gov For example, a series of 4'-fluoro-2'-hydroxychalcones has been synthesized to evaluate their pharmacological properties. mdpi.com

Oxidation and Reduction: The α,β-unsaturated ketone moiety is a key site for chemical reactions. Oxidation of 2'-hydroxychalcones can lead to the formation of flavones or aurones. chemijournal.com Conversely, reduction of the double bond yields dihydrochalcone (B1670589) derivatives.

Halogenation: The introduction of halogen atoms, such as bromine, onto the aromatic rings is another strategy to create analogs. nih.gov

These modifications allow for the systematic exploration of structure-activity relationships, aiming to develop compounds with improved therapeutic potential.

Role of this compound as a Synthetic Precursor

2'-Hydroxychalcones, including this compound, are valuable synthetic intermediates, particularly in the synthesis of flavonoids, a large and important class of naturally occurring compounds. nepjol.infopsu.edu

The most common transformation is the intramolecular cyclization of a 2'-hydroxychalcone (B22705) to form the corresponding flavanone. nepjol.infonih.govresearchgate.netrsc.org This reaction is an intramolecular oxa-Michael addition, where the 2'-hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone system. nepjol.info This cyclization can be catalyzed by either acids or bases. nepjol.infonih.gov

Acid-Catalyzed Cyclization: Acids such as acetic acid, phosphoric acid, and methanesulfonic acid can efficiently promote the cyclization to flavanones. ajrconline.orgnepjol.info Microwave irradiation can significantly accelerate this process. nepjol.info

Base-Catalyzed Cyclization: Bases like piperidine (B6355638) or sodium acetate (B1210297) are also effective catalysts for the conversion of 2'-hydroxychalcones to flavanones. nepjol.infonih.govresearchgate.net

Furthermore, the resulting flavanones can be further transformed. For example, they can be oxidized to flavones, another important subclass of flavonoids. chemijournal.com This oxidative cyclization can be achieved using various reagents, including iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Therefore, this compound serves as a key building block for the synthesis of more complex heterocyclic structures like 7-methoxyflavanone (B1630992) and subsequently 7-methoxyflavone.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Hydroxy 2,4 Dimethoxy Chalcone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2'-Hydroxy-2,4'-dimethoxy-chalcone and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's structure. nih.govresearchgate.net

In the ¹H NMR spectrum of 2'-hydroxychalcones, the proton of the 2'-hydroxyl group typically appears as a deshielded signal at a low field, often around δ 10.41-13.23 ppm. fabad.org.tr This significant downfield shift is a result of a strong intramolecular hydrogen bond with the adjacent carbonyl group. fabad.org.trnih.gov The vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone moiety present as a pair of doublets with a coupling constant (J) value between 15 and 16.1 Hz, which confirms the E-geometry (trans configuration) of the double bond. fabad.org.trnih.gov

For this compound, specific proton signals corresponding to the methoxy (B1213986) groups and the aromatic rings are observed, and their precise chemical shifts and coupling patterns allow for complete structural assignment. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the connectivity of protons and carbons within the molecule. iomcworld.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of chalcones typically resonating in the range of δ 170-194.6 ppm. researchgate.net The chemical shifts of the aromatic and vinylic carbons further corroborate the proposed structure.

Table 1: Representative ¹H NMR Spectral Data for Chalcone (B49325) Derivatives This table is interactive. Users can sort and filter the data.

Compound Proton Chemical Shift (δ, ppm)
2'-Hydroxychalcone (B22705) 2'-OH ~13
Hα, Hβ 7.15-8.23, 7.45-8.07
4-(Dimethylamino)-2'-hydroxychalcone Phenolic proton Varies with temperature

Data compiled from multiple sources. fabad.org.trnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for chalcones. The mass spectrum of this compound will show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (284.31 g/mol ). nih.govsigmaaldrich.com

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule. For this compound, the MS/MS spectrum of the precursor ion [M+H]⁺ (m/z 285.1121) shows characteristic fragment ions at m/z 243.4, 191.1, and 121.1. nih.gov The fragmentation of the [M-H]⁻ precursor ion (m/z 283.0976) results in fragment ions at m/z 268, 253, and 251. nih.gov Analysis of these fragmentation patterns helps to confirm the presence of specific structural motifs, such as the methoxy and hydroxyl groups, and the chalcone backbone.

Table 2: MS/MS Fragmentation Data for this compound This table is interactive. Users can sort and filter the data.

Precursor Ion m/z Fragment Ions (m/z)
[M+H]⁺ 285.1121 243.4, 191.1, 121.1
[M-H]⁻ 283.0976 268, 253, 251

Data sourced from PubChem. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and analyze the electronic properties of this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of a 2'-hydroxychalcone will typically show a broad absorption band for the hydrogen-bonded hydroxyl (-OH) group. iomcworld.com A strong absorption band corresponding to the stretching vibration of the conjugated carbonyl (C=O) group is observed, usually in the region of 1628-1692 cm⁻¹. iomcworld.comresearchgate.net The presence of aromatic C=C stretching vibrations is also evident. iomcworld.com

UV-Vis spectroscopy provides information about the conjugated π-system of the chalcone. Chalcones are colored compounds due to the presence of the cinnamoyl chromophore (-CO-CH=CH-). tifr.res.in The UV spectrum of 2'-hydroxychalcones in ethanol (B145695) typically exhibits two main absorption bands. fabad.org.trresearchgate.net Band I, appearing between 345 and 435 nm, is attributed to the π→π* transition of the cinnamoyl group, while Band II, found between 220 and 280 nm, corresponds to the benzoyl group. fabad.org.tr For example, the UV spectrum of 2'-hydroxy-4-methoxychalcone (B191450) shows absorption maxima at 365 nm and 240 nm. fabad.org.tr

Table 3: Spectroscopic Data for 2'-Hydroxychalcone Derivatives This table is interactive. Users can sort and filter the data.

Compound Technique Characteristic Absorption
2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone IR 3419.79 cm⁻¹ (-OH), 1627.92 cm⁻¹ (C=O)
UV λmax at 339 and 225 nm
2'-Hydroxy-4-methoxychalcone UV λmax at 365 and 240 nm

Data compiled from multiple sources. fabad.org.triomcworld.com

Chromatographic Methods for Purity and Mixture Separation (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or natural extracts. Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. acs.orgrsc.org

In a typical TLC analysis of a chalcone synthesis, the starting materials (e.g., an acetophenone (B1666503) and a benzaldehyde) will have different Rf values compared to the chalcone product. rsc.org For instance, using a hexane/ethyl acetate (B1210297) solvent system (e.g., 80:20), a chalcone might have an Rf value of approximately 0.5. rsc.org The spots on the TLC plate can often be visualized under a UV lamp. rsc.org For more complex mixtures, column chromatography is employed for purification. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. For chalcones, this technique can confirm the planarity of the molecule and provide precise bond lengths and angles. mdpi.comresearchgate.net

A study on a related compound, 2',4'-dihydroxy-3,4-dimethoxychalcone, revealed a mostly planar molecule with a largest torsion angle of 16.3(2)°. mdpi.comresearchgate.net The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and ring stacking, which influence the packing of molecules in the solid state. mdpi.com For (E)-2'-Hydroxy-3,4-dimethoxychalcone, the crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC) with the number 820177. nih.gov The analysis of such crystal structures confirms the trans configuration of the double bond and the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. mdpi.com

In Vitro and Cellular Biological Activities of 2 Hydroxy 2,4 Dimethoxy Chalcone

Antineoplastic and Antiproliferative Effects of 2'-Hydroxy-2,4'-dimethoxy-chalcone

This compound and its analogs have demonstrated notable antineoplastic and antiproliferative activities across various cancer cell lines. These compounds have been shown to selectively inhibit the proliferation of cancer cells over non-tumor cells. For instance, the related compound 2',4-dihydroxy-4',6'-dimethoxy-chalcone exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with half-maximal inhibitory concentration (IC50) values of 52.5 µM and 66.4 µM, respectively. In contrast, the IC50 for the non-tumor MCF-12F cells was considerably higher at 232.8 µM, indicating a selective action against cancerous cells scialert.net. Similarly, other derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including esophageal, pancreatic, and cervical cancers, as well as leukemia docsdrive.comnih.govajol.info.

Table 1: Antiproliferative Activity of this compound Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 Value (µM)
2',4-dihydroxy-4',6'-dimethoxy-chalconeMCF-7Breast Cancer52.5
2',4-dihydroxy-4',6'-dimethoxy-chalconeMDA-MB-231Breast Cancer66.4
2,4,6-trimethoxy-4′-nitrochalconeKYSE-450Esophageal Squamous Cell Carcinoma4.97
2,4,6-trimethoxy-4′-nitrochalconeEca-109Esophageal Squamous Cell Carcinoma9.43
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeHeLaCervical Cancer10.05
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeC-33ACervical Cancer15.76
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSiHaCervical Cancer18.31
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeK562Human Leukemia14.2

A key mechanism behind the antiproliferative effects of this compound and its analogs is the modulation of cell cycle progression. These compounds have been observed to induce cell cycle arrest at different phases, thereby inhibiting the uncontrolled division of cancer cells.

Notably, 2',4-dihydroxy-4',6'-dimethoxy-chalcone has been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer cells scialert.net. Another related compound, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, also demonstrated the ability to cause an increased number of HeLa cervical cancer cells to accumulate in the G0/G1 phase mdpi.com. In contrast, other chalcone (B49325) derivatives have been found to induce G2/M phase arrest in different cancer cell lines nih.gov. This disruption of the normal cell cycle prevents cancer cells from proceeding to mitosis, ultimately leading to a halt in proliferation.

In addition to halting the cell cycle, this compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a crucial aspect of their anticancer activity, as it leads to the elimination of malignant cells.

Several mechanisms of apoptosis induction have been identified. One of the primary pathways activated by these chalcones is the intrinsic or mitochondrial pathway. This is characterized by changes in the mitochondrial outer membrane potential and the modulation of Bcl-2 family proteins. For instance, 2',4-dihydroxy-4',6'-dimethoxy-chalcone treatment in breast cancer cells led to increased levels of the pro-apoptotic proteins Bax and Bim, while decreasing the levels of anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-XL scialert.net. Similarly, in K562 human leukemia cells, a chalcone derivative was found to down-regulate the expression of Bcl-2 protein, which is believed to be a key factor in the induction of apoptosis ajol.info.

Another identified mechanism is the activation of the extrinsic or death receptor pathway. The chalcone derivative 2'-hydroxy-4',5'-dimethoxychalcone (B1253414) was found to induce apoptosis in non-small cell lung cancer cells by upregulating death receptor 5 (DR5) nih.gov. The activation of these pathways ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown the activation of caspase-2, -3, -7, and -9 following treatment with chalcone derivatives nih.govnih.gov.

The anticancer effects of this compound and its analogs are mediated through their interaction with various cellular targets and the modulation of key signaling pathways that are often dysregulated in cancer.

One of the significant pathways affected is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Some chalcone derivatives have been shown to inhibit this pathway, contributing to their pro-apoptotic and cell cycle arrest activities nih.gov. Another critical target is the NF-κB signaling pathway, which plays a vital role in inflammation and cancer cell survival. Inhibition of the NF-κB pathway by 2'-hydroxychalcone (B22705) has been demonstrated in breast cancer cells mdpi.comnih.gov.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis, are also modulated by these compounds nih.govresearchgate.net. For instance, the activation of JNK and p38 kinases has been associated with chalcone-induced apoptosis nih.gov. Additionally, some chalcones have been found to disrupt microtubule assembly, leading to mitotic arrest and subsequent apoptosis nih.gov. More recently, 2',4'-dimethoxychalcone was identified as an inhibitor of Hsp90, a molecular chaperone that is critical for the stability and function of many oncoproteins nih.gov.

Anti-inflammatory Modulations by this compound

This compound and its derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators and enzymes involved in the inflammatory cascade.

A key aspect of the anti-inflammatory activity of these chalcones is their ability to suppress the production of various pro-inflammatory mediators. Studies have shown that 2'-hydroxychalcone derivatives can potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages nih.govresearchgate.net. For instance, 2'-hydroxy-4',6'-dimethoxychalcone was found to be a potent inhibitor of NO production with an IC50 value in the range of 7.1-9.6 µM nih.gov.

Furthermore, these compounds have been shown to reduce the production of prostaglandins, specifically prostaglandin E2 (PGE2), which are major contributors to inflammation and pain nih.govresearchgate.net. The IC50 value for PGE2 production inhibition by some 2'-hydroxychalcone derivatives was found to be as low as 3 µM nih.gov.

In addition to NO and prostaglandins, the production of pro-inflammatory cytokines is also modulated. Chalcone derivatives have been shown to decrease the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages nih.govresearchgate.netmdpi.com.

Table 2: Inhibition of Pro-inflammatory Mediators by this compound and Analogs
CompoundMediatorCell/SystemInhibition
2'-hydroxy-4',6'-dimethoxychalconeNitric Oxide (NO)LPS-stimulated RAW 264.7 cellsIC50: 7.1-9.6 µM
2',4-dihydroxy-4'-methoxychalconeProstaglandin E2 (PGE2)TPA-stimulated rat peritoneal macrophagesIC50: 3 µM
2',4-dihydroxy-6'-methoxychalconeProstaglandin E2 (PGE2)TPA-stimulated rat peritoneal macrophagesIC50: 3 µM
2'-hydroxy-3,6'-dimethoxychalconeNitric Oxide (NO)LPS-stimulated RAW 264.7 cellsApprox. 72.58% inhibition at 10 µM
2'-hydroxy-3,6'-dimethoxychalconeTNF-α, IL-6LPS-stimulated RAW 264.7 cellsSignificant decrease in production

The inhibition of pro-inflammatory mediator production by this compound and its analogs is often a result of their ability to target and inhibit key enzymes in inflammatory pathways.

A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the increased production of prostaglandins during inflammation. Several 2'-hydroxychalcone derivatives have been shown to suppress the expression of COX-2 protein, thereby reducing PGE2 production nih.govnih.govresearchgate.net. While some derivatives showed slight inhibition of COX-1, the constitutive isoform, the primary effect appears to be on the induction of COX-2 nih.gov.

In addition to COX, some chalcones have been found to inhibit phospholipase A2 (PLA2), an enzyme that releases arachidonic acid, the precursor for both prostaglandins and leukotrienes, from cell membranes. One study reported that a specific 2'-hydroxychalcone derivative was able to inhibit synovial human recombinant phospholipase A2 activity in a concentration-dependent manner nih.gov. The inhibition of these key enzymes highlights the multifaceted anti-inflammatory potential of this class of compounds.

Regulation of Inflammatory Transcription Factors (e.g., NF-κB, AP-1)

The regulation of inflammatory transcription factors is a key aspect of the anti-inflammatory potential of chalcones. While direct studies on this compound's effect on these factors are limited, research on structurally related compounds provides significant insights. Chalcones, as a class of compounds, are recognized for their role in modulating inflammatory pathways that control both the immune system and tumorigenesis nih.gov.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Studies on other 2'-hydroxychalcones have demonstrated inhibitory effects on this pathway. For instance, 2'-hydroxychalcone has been shown to inhibit the NF-κB signaling pathway in breast cancer cells medchemexpress.com. This inhibition is associated with the suppression of the phosphorylation and nuclear translocation of the p65 subunit of NF-κB nih.gov. Similarly, a study on 2',4-dihydroxy-3',4',6'-trimethoxychalcone, a compound with a similar substitution pattern, found that it suppressed NF-κB stimulation in lipopolysaccharide (LPS)-activated macrophages. This was achieved by preventing the activation of the inhibitor κB kinase (IKK) α/β, the degradation of the inhibitor of NF-κB (IκB) α, and the subsequent translocation of p65 NF-κB into the nucleus sigmaaldrich.com. Another related compound, 2'-hydroxy-3,6'-dimethoxychalcone, was also found to repress inflammation in RAW 264.7 cells through the NF-κB signaling pathway nih.gov. These findings suggest that this compound may exert its anti-inflammatory effects through similar mechanisms involving the downregulation of the NF-κB pathway.

Information regarding the direct regulation of Activator Protein-1 (AP-1), another crucial transcription factor in inflammatory responses, by this compound is not extensively available. However, the interconnectedness of inflammatory signaling pathways suggests that modulation of NF-κB by chalcones could also influence AP-1 activity.

Antioxidant Mechanisms of this compound

Chalcones are well-regarded for their antioxidant properties, which are attributed to their unique chemical structure. The antioxidant mechanisms of this compound can be understood through its ability to directly scavenge radicals, enhance endogenous antioxidant systems, and inhibit cellular damage induced by oxidative stress.

Direct Radical Scavenging Activities

The direct scavenging of free radicals is a primary mechanism of antioxidant action. The 2'-hydroxy-chalcone framework is known to possess strong radical scavenging potential nih.gov. The presence of hydroxyl groups is considered a key moiety for enhancing the antioxidant activity of chalcones nih.gov.

In vitro assays are commonly used to evaluate the radical scavenging ability of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. A study on a series of 2'-hydroxy-chalcones demonstrated their capacity to interact with and neutralize the DPPH radical nih.gov. Specifically, research on (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, a structural isomer of the target compound, revealed significant antioxidant activity with an IC50 value of 3.39 µg/mL in the DPPH assay, which was comparable to the standard antioxidant, ascorbic acid (IC50 of 2.17 µg/mL) gsconlinepress.com. This suggests that the arrangement of the hydroxyl and methoxy (B1213986) groups on the chalcone backbone plays a crucial role in its radical scavenging efficacy. Another study on a range of synthetic chalcone derivatives also confirmed their notable in vitro antioxidant activity using the DPPH method researchgate.netrasayanjournal.co.in.

Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione, Nrf2 pathway)

Beyond direct radical scavenging, this compound and related compounds can bolster the cell's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway nih.govresearchgate.netmdpi.comresearchgate.net. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes nih.gov.

Chalcones can activate the Nrf2 pathway, leading to the increased expression of Nrf2-regulated antioxidant genes nih.govresearchgate.net. For instance, a study on 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) isolated from perilla leaves identified it as an activator of the Nrf2-ARE pathway nih.gov. This activation led to a marked increase in the intracellular levels of reduced glutathione (GSH) in astrocyte cultures nih.gov. Glutathione is a major intracellular antioxidant, playing a critical role in detoxification and neutralizing reactive oxygen species.

Similarly, the synthetic chalcone derivative 2-hydroxy-4'-methoxychalcone has been shown to stimulate the Nrf2 and heme oxygenase-1 (HO-1) pathways, which was associated with increased glutathione (GSH) levels in RAW 264.7 macrophages nih.gov. While a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone showed it to be an inhibitor of the Nrf2/ARE pathway, leading to decreased glutathione synthesis in a specific cancer cell line, this highlights that the substitution pattern on the chalcone scaffold is critical to its effect on the Nrf2 pathway nih.gov. The collective evidence on structurally similar chalcones strongly suggests that this compound likely interacts with and enhances endogenous antioxidant systems, particularly through the Nrf2 and glutathione pathways.

Inhibition of Oxidative Stress-Induced Cellular Damage

By scavenging free radicals and boosting endogenous antioxidant defenses, 2'-hydroxychalcones can protect cells from damage caused by oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, and the ability to mitigate its effects is a significant therapeutic property.

Research on 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone, a closely related analog, demonstrated its ability to inhibit enzymatic lipid peroxidation nih.gov. Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to cell damage. The inhibition of this process indicates a protective effect against oxidative damage.

Furthermore, the neuroprotective effects of chalcones have been linked to their antioxidant properties. For example, 2',3'-dihydroxy-4',6'-dimethoxychalcone was shown to protect primary cortical cultures from glutamate-induced neurotoxicity nih.gov. This protection was significantly suppressed by an inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis, indicating that the neuroprotective effect is mediated by the enhancement of the glutathione system nih.gov.

Antimicrobial Spectrum and Potency of this compound

Chalcones are a well-established class of compounds possessing a broad range of antimicrobial activities. Their efficacy is influenced by the specific substitution patterns on their aromatic rings.

Antibacterial Efficacy

Several studies have highlighted the antibacterial potential of 2'-hydroxychalcones and their derivatives against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

A recent study investigated the pharmacological activity of 2′,4′-dimethoxychalcone (DTC) and found that it exhibited bacteriostatic activity against Staphylococcus aureus, Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans, suggesting broad-spectrum antimicrobial activity nih.gov.

More specific quantitative data comes from a study on (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, a structural isomer of the target compound. This chalcone demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria gsconlinepress.com. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, as detailed in the table below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Bacillus subtilis62.5
Escherichia coli250
Pseudomonas aeruginosa125

The results showed excellent activity against Bacillus subtilis, with an MIC of 62.5 µg/mL, and good activity against Staphylococcus aureus and Pseudomonas aeruginosa with an MIC of 125 µg/mL gsconlinepress.com.

The antibacterial activity of chalcones is thought to be related to their chemical structure, particularly the α,β-unsaturated carbonyl system, which can interact with microbial components nih.gov. The presence and position of hydroxyl and methoxy groups on the aromatic rings also significantly influence the antibacterial potency nih.gov.

Antifungal Actions

While direct studies on the antifungal activity of this compound are limited in the reviewed literature, research on structurally similar chalcones provides insight into its potential antifungal properties. A related compound, 2',4'-Dihydroxychalcone, has been identified as having notable antifungal effects against various fungal pathogens.

Research has demonstrated that 2',4'-Dihydroxychalcone exhibits inhibitory activity against Aspergillus fumigatus, a common opportunistic fungal pathogen. The minimum inhibitory concentration (MIC) required to inhibit 50% of fungal growth (MIC₅₀) was found to be between 64 and 128 µg/mL. nih.gov At a concentration of 256 µg/mL, a significant decrease in mycelial growth was observed. nih.gov Furthermore, this compound has shown strong antifungal activities against dermatophytic fungi. nih.gov

The following table summarizes the antifungal activity of the structurally related compound 2',4'-Dihydroxychalcone against Aspergillus fumigatus.

CompoundFungal StrainActivity MetricConcentrationReference
2',4'-DihydroxychalconeAspergillus fumigatusMIC₅₀64 - 128 µg/mL nih.gov
2',4'-DihydroxychalconeAspergillus fumigatusSignificant decrease in mycelial growth256 µg/mL nih.gov

It is important to note that while these findings for a related dihydroxychalcone are promising, further studies are required to determine the specific antifungal spectrum and efficacy of this compound.

Antiparasitic and Antimalarial Activities

Chalcones as a chemical class have demonstrated significant potential as antiparasitic and antimalarial agents. The substitution patterns on the aromatic rings of the chalcone scaffold play a crucial role in their biological activity.

In the context of antimalarial activity, a structurally similar compound, 2',4'-dihydroxy-4-methoxychalcone, has shown vigorous activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, with a 50% inhibitory concentration (IC₅₀) value of 4.56 ± 1.66 µg/mL. smujo.id Another related compound, 2,4-dimethoxy-4'-butoxychalcone, has also been reported to exhibit potent antimalarial activity. nih.gov

Regarding antiparasitic activity against other protozoa, 2'-Hydroxy-3,4-dimethoxychalcone, another close analog, has been shown to inhibit the intracellular survival of Leishmania donovani with a 50% effective concentration (EC₅₀) ranging between 0.39 and 0.41 μg/mL. targetmol.com Studies on other methoxylated 2'-hydroxychalcones have also shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov For instance, a series of trimethoxy-chalcone derivatives have been found to inhibit the growth of Leishmania braziliensis. nih.gov

The table below presents the antiparasitic and antimalarial activities of chalcones structurally related to this compound.

CompoundParasiteStrainActivity MetricConcentrationReference
2',4'-dihydroxy-4-methoxychalconePlasmodium falciparumK1 (chloroquine-resistant)IC₅₀4.56 ± 1.66 µg/mL smujo.id
2'-Hydroxy-3,4-dimethoxychalconeLeishmania donovaniIntracellularEC₅₀0.39 - 0.41 µg/mL targetmol.com

These findings suggest that this compound is a promising candidate for further investigation as an antiparasitic and antimalarial agent.

Cellular Mechanisms of Antimicrobial Action

The antimicrobial effects of chalcones are attributed to various cellular mechanisms, often involving the disruption of essential biological pathways in the target organisms. For the antifungal action of the related 2',4'-Dihydroxychalcone against Aspergillus fumigatus, studies suggest that it acts as an inhibitor of the Hsp90-calcineurin pathway. nih.gov This pathway is crucial for fungal stress responses and virulence. Docking studies have indicated that 2',4'-Dihydroxychalcone binds to the ATPase domain of Heat shock protein 90 (Hsp90), thereby inhibiting its function. nih.gov

In the context of antiparasitic activity, the mechanisms of action for related chalcones against Trypanosoma cruzi have been investigated. One study on a trimethoxyphenyl chalcone derivative revealed that its trypanocidal effect is associated with the induction of membrane damage, an increase in cytoplasmic reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to necrosis. nih.gov Molecular docking simulations have suggested that this chalcone interacts with key parasitic enzymes such as trypanothione reductase and cruzain. nih.gov Another study on a related chalcone points to its ability to cause necrotic events, increase cytoplasmic ROS, and induce mitochondrial dysfunction in T. cruzi. nih.gov

Metabolic Regulation and Enzyme Inhibition by this compound

Activation of AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases. While direct evidence for the activation of AMPK by this compound is not explicitly detailed in the available research, studies on a series of 2'-hydroxychalcone derivatives indicate that this class of compounds can stimulate AMPK. researchgate.netnih.gov

Research on various 2'-hydroxychalcone derivatives has shown that the presence of methoxy groups on the B-ring can enhance AMPK activation activity in podocyte cells. researchgate.netnih.gov For example, 2'-hydroxychalcones with 2,4,5-trimethoxy or 2,4,5-triethoxy groups on the B-ring have demonstrated potent AMPK activation. researchgate.netnih.gov Furthermore, a structure-activity relationship analysis revealed that inserting dimethoxy groups on the A-ring could also strengthen this activity. nih.gov

One study demonstrated that certain 2'-hydroxychalcone derivatives could activate AMPK through the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent pathway. nih.gov

The following table summarizes the AMPK activation by some 2'-hydroxychalcone derivatives.

CompoundCell LineFold Change in AMPK Activation (relative to control)Reference
2'-hydroxychalcone with 2,4,5-triethoxy groups on B-ringPodocytes2.69 nih.gov
2',4'-dimethoxy-2,4,5-trimethoxychalconePodocytes2.36 nih.gov
2',5'-dimethoxy-2,4,5-trimethoxychalconePodocytes3.22 nih.gov
2',6'-dimethoxy-2,4,5-trimethoxychalconePodocytes2.17 nih.gov

Given these findings, it is plausible that this compound may also possess AMPK-activating properties, although further experimental verification is required.

Inhibition of Lipoxygenase (LOX) Activity

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a strategy for the development of anti-inflammatory agents. Several studies have explored the potential of 2'-hydroxy-chalcones as LOX inhibitors. mdpi.comnih.govnih.gov

A study evaluating a series of 2'-hydroxy-chalcones for their ability to inhibit soybean lipoxygenase (a model for human 5-LOX) revealed that the substitution pattern on the aromatic rings significantly influences the inhibitory activity. mdpi.comnih.gov For instance, a chalcone bearing two hydroxyl substituents on ring B showed a satisfactory LOX inhibition value with an IC₅₀ of 70 μM. nih.gov Another derivative with a methoxymethylene substituent on ring A and three methoxy groups on ring B exhibited even more promising LOX inhibitory activity, with an IC₅₀ of 45 μM. nih.gov

The table below shows the lipoxygenase inhibitory activity of some 2'-hydroxy-chalcone derivatives.

CompoundEnzymeIC₅₀ (µM)Reference
2'-hydroxy-chalcone with two hydroxyl groups on ring BSoybean Lipoxygenase70 nih.gov
2'-hydroxy-chalcone with methoxymethylene on ring A and three methoxy groups on ring BSoybean Lipoxygenase45 nih.gov

While the specific IC₅₀ value for this compound is not provided in these studies, the existing data on related compounds suggest that it is a candidate for possessing LOX inhibitory activity.

Impact on Cellular Processes Related to Atherosclerosis (e.g., ABCA1 expression, smooth muscle cell proliferation)

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerotic lesions. While there is no direct information on the effect of this compound on ATP-binding cassette transporter A1 (ABCA1) expression, research on a structurally related isomer, 2-hydroxy-4'-methoxychalcone, provides insights into its potential anti-atherosclerotic effects through the inhibition of VSMC proliferation. nih.govcapes.gov.brresearchgate.net

A study demonstrated that 2-hydroxy-4'-methoxychalcone significantly inhibits the oxidized low-density lipoprotein (Ox-LDL)-induced proliferation of human aortic smooth muscle cells. nih.govcapes.gov.br This inhibitory effect was mediated through the inhibition of p44/42 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov The study also found that this chalcone derivative increased the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. nih.gov

The following table summarizes the observed effects of the related 2-hydroxy-4'-methoxychalcone on cellular processes relevant to atherosclerosis.

CompoundCell TypeEffectMechanismReference
2-hydroxy-4'-methoxychalconeHuman Aortic Smooth Muscle CellsInhibition of Ox-LDL-induced proliferationInhibition of p44/42 MAPK phosphorylation, Increased PPARγ expression nih.gov

These findings suggest that this compound may have therapeutic potential in mitigating atherosclerosis by inhibiting the proliferation of vascular smooth muscle cells. However, its specific effects on ABCA1 expression and other atherosclerosis-related cellular processes require further investigation.

Structure Activity Relationship Sar Studies of 2 Hydroxy 2,4 Dimethoxy Chalcone and Its Analogs

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Bioactivity

The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings of chalcones are critical determinants of their biological effects. nih.govnih.gov

Generally, hydroxyl groups are considered key moieties that can enhance the antioxidant activity of chalcones. nih.gov Specifically, free hydroxyl groups are often essential for increasing activities like antioxidant and antimicrobial effects, while methoxy groups may decrease these particular activities. nih.gov For instance, the antioxidant activity of dihydrochalcones is dependent on the presence of hydroxyl substituents at the C2′ and C4′ positions. mdpi.com Studies have shown that chalcones with 3,4-dihydroxyl groups on either Ring A or Ring B exhibit significant free radical scavenging activity. nih.gov In contrast, the corresponding dimethoxy analogs show no such cytoprotective effects. nih.gov One study identified that a chalcone (B49325) with two hydroxyl groups on ring B had a strong combined antioxidant and lipoxygenase (LOX) inhibitory activity. nih.gov

Conversely, methoxy substitutions can positively affect other biological activities, such as antitumor activity. nih.gov For example, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone has demonstrated significant anti-inflammatory properties. nih.govmdpi.com Another study found that 2'-hydroxy-4-methoxychalcone (B191450) was among the compounds with the best antitumor activity. mdpi.comresearchgate.net The substitution pattern is crucial; for example, 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone derivatives have been studied for their potent nuclear factor κB inhibitory and anticancer activities. nih.gov

The interplay between hydroxyl and methoxy groups is complex. While hydroxylation often enhances antioxidant and anti-inflammatory actions, methoxylation can be pivotal for other activities like antimalarial effects. researchgate.net The conversion of hydroxyl groups to methoxy groups can sometimes lead to a decrease in certain biological activities, underscoring the importance of free hydroxyls for specific interactions with biological targets. nih.gov

Table 1: Influence of Hydroxyl and Methoxy Groups on Bioactivity
Compound/Analog FeatureObserved BioactivityReference
General Hydroxyl SubstitutionEnhanced antioxidant and antimicrobial activity nih.gov
General Methoxy SubstitutionDecreased antioxidant/antimicrobial activity, but can enhance antitumor activity nih.gov
3,4-Dihydroxyl Groups (Ring A or B)Significant free radical scavenging activity and cytoprotection nih.gov
3,4-Dimethoxy AnalogsNo cytoprotective effects observed in some studies nih.gov
2'-Hydroxy-4,3',4',6'-tetramethoxychalconeSignificant anti-inflammatory properties nih.govmdpi.com
2'-Hydroxy-4-methoxychalconePotent antitumor activity mdpi.comresearchgate.net

Role of the α,β-Unsaturated Carbonyl System and Stereochemistry

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is fundamental to its biological activity. acs.orgnih.govresearchgate.net This reactive moiety is considered a Michael acceptor, allowing it to interact with nucleophilic groups, such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.net This covalent interaction is believed to be a key mechanism behind the diverse biological effects of chalcones. researchgate.net

Docking simulations have suggested that this α,β-unsaturated carbonyl system can act as a functional group for nucleophilic attack by the N-terminal threonine residue in the catalytic sites of the proteasome. nih.gov The electrophilicity of this system is directly implicated in the antioxidant activities of chalcones. researchgate.net The pharmacological properties of many chalcones are attributed to the combined presence of this α,β-unsaturation and the aromatic rings. mdpi.com

Stereochemistry also plays a crucial role. Chalcones can exist as cis and trans geometric isomers at the enone moiety. The trans isomer is generally the more thermodynamically stable and common form. nih.gov The specific spatial arrangement of the atoms, dictated by the stereochemistry, influences how the molecule fits into the binding sites of biological targets, thereby affecting its activity.

Identification of Pharmacophores for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For chalcone derivatives, specific substitution patterns have been identified as pharmacophores for various biological activities.

For antimalarial activity, studies have indicated that chalcones with alkoxylated B-rings and electron-deficient A-rings tend to exhibit good activity. researchgate.net In contrast, antileishmanial activity is associated with less lipophilic chalcones, particularly those with 4'-hydroxyl-substituted B-rings and hetero/polyaromatic A-rings. researchgate.net

For antitubercular activity, pharmacophore mapping has suggested that a hydrophobic group on Ring A and a hydrogen-bonding substituent on Ring B are favorable. scialert.net In the context of antioxidant activity, an α,β-double bond, a catechol moiety in the B-ring, and a free hydroxyl substituent at the C3′ position on Ring A have been identified as key structural requirements for DPPH radical scavenging properties. nih.govmdpi.com

In silico simulations have been used to predict the interactions between chalcone derivatives and specific protein targets. For example, the natural chalcone 2',4-dihydroxy-4',6'-dimethoxy-chalcone has shown promising molecular interactions with anti-apoptotic proteins like mTOR and Mcl-1, suggesting a pharmacophore for anticancer activity. nih.gov

Table 2: Identified Pharmacophores for Specific Biological Activities
Biological Target/ActivityPharmacophoric FeaturesReference
AntimalarialAlkoxylated B-ring, electron-deficient A-ring researchgate.net
AntileishmanialLess lipophilic, 4'-hydroxyl-substituted B-ring, hetero/polyaromatic A-ring researchgate.net
AntitubercularHydrophobic group on Ring A, hydrogen-bonding substituent on Ring B scialert.net
Antioxidant (DPPH scavenging)α,β-double bond, catechol moiety in B-ring, free hydroxyl at C3' on Ring A nih.govmdpi.com
Anticancer (interaction with mTOR, Mcl-1)2',4-dihydroxy-4',6'-dimethoxy substitution pattern nih.gov

Comparative Analysis of Ring A and Ring B Substituents on Activity Profiles

The differential effects of substituents on Ring A versus Ring B have been a central theme in chalcone SAR studies. The nature of the substituent and its position on either ring can lead to vastly different biological outcomes.

For instance, in studies of pesticidal activity, an electron-withdrawing group on Ring A was found to be crucial, while Ring B could tolerate either electron-withdrawing or electron-donating substituents. mdpi.com In another context, electron-donating substituents on Ring B were found to affect antiparasitic activity. nih.gov

A comparative study of (E)-3,4-dihydroxychalcones revealed that compounds with 3,4-dihydroxyl groups on Ring A generally displayed more potent cytoprotective effects than those with the same substitution on Ring B. nih.gov While all chalcones with 3,4-dihydroxyl groups on Ring A showed marked cytoprotection, only a few of the analogs with this substitution on Ring B were active. nih.gov

For antitubercular activity, it has been suggested that Ring A should contain a hydrophobic group, while Ring B benefits from hydrogen-bonding substituents. scialert.net The para-position of Ring B is often considered important for activity, with the ortho-position also contributing, albeit to a lesser extent. scialert.net

In the development of dual antioxidant and soybean lipoxygenase (LOX) inhibitory agents, a chalcone bearing two hydroxyl substituents on Ring B was identified as having the best combined activity. nih.gov However, the most promising LOX inhibitory activity was seen in a chalcone with a methoxymethylene substituent on Ring A and three methoxy groups on Ring B. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

CoMFA (Comparative Molecular Field Analysis) studies have indicated that for antileishmanial activity, Ring A of the chalcone makes a more significant contribution. researchgate.net This detailed analysis of the steric and electrostatic fields provides a quantitative basis for understanding the differential importance of the two aromatic rings.

Computational and in Silico Modeling in 2 Hydroxy 2,4 Dimethoxy Chalcone Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2'-Hydroxy-2,4'-dimethoxy-chalcone and its derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activities.

For instance, in silico simulations have been employed to predict the interactions between chalcones and various anti-apoptotic proteins, such as mTOR and Mcl-1. nih.govresearchgate.net These studies revealed favorable binding energies, suggesting a potential mechanism for the observed anticancer effects. nih.govresearchgate.net Similarly, docking experiments have been conducted to investigate the inhibitory potential of structurally related 2',4'-dihydroxychalcones on falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These computational analyses suggest that the chalcone (B49325) scaffold can form a covalent complex at the active site of falcipain-2. mdpi.com

Docking studies have also been utilized to explore the interactions of chalcone analogues with the anti-apoptotic protein Bcl-2. unja.ac.idunja.ac.id By comparing the binding energies and interaction patterns with known inhibitors like venetoclax, researchers can predict the potential of these compounds as Bcl-2 inhibitors. unja.ac.idunja.ac.id Furthermore, molecular docking has been applied to understand the binding of 2'-hydroxychalcone (B22705) derivatives to soybean lipoxygenase (LOX), revealing key hydrogen bond interactions with amino acid residues like Asp768 and Asn128. nih.gov In the field of Alzheimer's disease research, docking studies have been used to evaluate the interaction of 2-hydroxy-4-benzyloxy chalcone derivatives with targets like Aβ1-42. nih.gov

The reliability of docking simulations is often validated by redocking a known ligand into the active site of the target protein and comparing the predicted conformation with the crystallographic structure. An RMSD (root mean square deviation) value of less than the resolution of the X-ray crystallography indicates a reliable simulation method. nih.gov

Table 1: Examples of Molecular Docking Studies on 2'-Hydroxychalcone Derivatives

Chalcone DerivativeTarget ProteinKey Findings
2',4-dihydroxy-4',6'-dimethoxy-chalconemTOR, Mcl-1Favorable binding energies suggesting anti-apoptotic activity. nih.govresearchgate.net
2',4'-dihydroxy-3,4-dimethoxychalconeFalcipain-2Potential for covalent complex formation at the active site. mdpi.com
Chalcone AnaloguesBcl-2Prediction of potential as Bcl-2 inhibitors based on binding energy. unja.ac.idunja.ac.id
2'-hydroxy-chalconesSoybean Lipoxygenase (LOX)Identification of key hydrogen bond interactions. nih.gov
2-hydroxy-4-benzyloxy chalconesAβ1-42Evaluation of interactions for potential anti-Alzheimer's activity. nih.gov
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivativesCyclin-dependent kinase 2 (CDK2)Elucidation of interactions with the kinase. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of conformational stability and the calculation of binding affinities over time. MD simulations are crucial for understanding the flexibility of both the ligand and the target protein and how their conformations adapt upon binding.

Research on chalcones has highlighted the need for MD simulations to fully comprehend the molecular dynamics involved in the activation and interaction of cellular pathways, such as autophagy and apoptosis in cancer cells. nih.govresearchgate.net The planarity of the chalcone structure, often stabilized by an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, is a key feature influencing its biological activity. mdpi.com MD simulations can provide insights into the energetic favorability of maintaining this planar conformation versus adopting other twisted conformations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Several QSAR studies have been conducted on chalcone derivatives to understand their various biological activities, including antibacterial and anticancer effects. chalcogen.ronih.govcmu.ac.th For instance, a QSAR analysis of 2'-hydroxychalcones with antibacterial activity revealed that their ability to act as bidentate chelating agents, forming a coordinate bond with the ketone moiety and a covalent bond with the 2'-hydroxy group, is a significant determinant of their efficacy. chalcogen.ro This chelation can disrupt the function of bacterial metalloproteins. chalcogen.ro

In the context of anticancer activity, a QSAR model for 2'-hydroxy-4'-alkoxy chalcones indicated that the double bond of the α,β-unsaturated carbonyl system and the planarity of the molecular structure are important for their cytotoxic effects. nih.gov Another QSAR study on chalcone derivatives against breast cancer cells identified descriptors such as the charge on specific carbon atoms (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and the logarithm of the partition coefficient (Log P) as being influential in predicting the anticancer activity. cmu.ac.th These models provide a basis for designing new chalcone derivatives with enhanced potency. cmu.ac.th

QSAR analyses have also been applied to predict the antioxidant properties of chalcones, showing that spatial, structural, and lipophilic properties are key determinants of their activity. researchgate.net

Table 2: Key Descriptors in QSAR Models for Chalcone Derivatives

Biological ActivityKey Molecular DescriptorsReference
AntibacterialChelating ability (ketone and 2'-hydroxyl group) chalcogen.ro
Anticancer (Cytotoxicity)α,β-unsaturated carbonyl, planar geometry nih.gov
Anticancer (Breast Cancer)Atomic charges (qC1, qC10, qC15), ELUMO, Log P cmu.ac.th
AntioxidantSpatial, structural, and lipophilic properties researchgate.net
Anti-inflammatoryBond length (r(C3-C5)), LUMO+1, LUMO+2 researchcommons.org

Bioinformatics and Chemoinformatics Applications in Drug Design

Bioinformatics and chemoinformatics are interdisciplinary fields that apply computational techniques to biological and chemical data, respectively. In the context of this compound research, these disciplines play a crucial role in drug design and discovery.

Chemoinformatics tools are used to manage and analyze large datasets of chemical structures and their associated biological activities, which is essential for building robust QSAR models. nih.gov These tools also aid in the design of new chalcone derivatives with desired properties by allowing for virtual screening and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The synthesis of chalcones is often straightforward, making them an attractive scaffold for generating diverse chemical libraries for screening. chalcogen.ronih.gov

Bioinformatics approaches are employed to identify and validate biological targets for chalcone derivatives. For example, by analyzing pathways implicated in diseases like cancer, such as the NF-κB pathway, researchers can hypothesize potential targets for this compound. Furthermore, bioinformatics databases and tools are used to analyze the results of high-throughput screening and to understand the mechanism of action of bioactive compounds at a systems level.

Predictive Modeling of Bioactivity and Interaction Mechanisms

Predictive modeling encompasses a range of computational techniques, including molecular docking, MD simulations, and QSAR, to forecast the biological activity and interaction mechanisms of chemical compounds. In the study of this compound and its analogs, predictive modeling is a powerful strategy to prioritize compounds for synthesis and biological testing.

In silico simulations have been used to predict the interactions of chalcones with anti-apoptotic proteins, providing a basis for understanding their potential as anticancer agents. nih.gov Similarly, computational docking has been used to predict the antimalarial activity of 2',4'-diOH chalcones by examining their binding to falcipain-2. mdpi.com These predictive models can guide the design of more potent inhibitors.

Predictive modeling also extends to forecasting the ADMET properties of chalcone derivatives. nih.gov For example, predictions of blood-brain barrier penetration can suggest the suitability of a compound for treating neurodegenerative diseases. By integrating various computational approaches, researchers can build comprehensive models that predict not only the bioactivity of this compound but also its likely mechanism of action, thereby accelerating the drug discovery and development process.

Future Perspectives and Research Gaps in 2 Hydroxy 2,4 Dimethoxy Chalcone Studies

Elucidation of Undiscovered Mechanisms of Action

While current research has identified several mechanisms of action for hydroxy- and methoxy-substituted chalcones, including anti-inflammatory and antioxidant effects, a complete understanding remains elusive. Future investigations should aim to uncover novel signaling pathways and molecular targets.

For instance, some chalcone (B49325) derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators. nih.govmedchemexpress.com Studies on related compounds like 2'-hydroxy-4',5'-dimethoxychalcone (B1253414) have shown that it can induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) and activating the death receptor 5 (DR5) pathway via the ATF4-CHOP axis. nih.gov Another derivative, 2'-hydroxy-3,6'-dimethoxychalcone, has been found to affect melanogenesis and inflammation by modulating various signaling pathways, including MAPKs (p38, JNK, ERK) and PI3K/Akt. nih.gov

A significant research gap lies in the comprehensive mapping of the downstream effectors and the intricate crosstalk between these pathways. While studies on compounds like 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) have implicated autophagy and mitochondrial apoptosis in its anticancer effects, the precise molecular dynamics and the interplay between these processes require further elucidation. researchgate.netnih.govnih.gov Future research should employ advanced molecular biology techniques to identify direct binding partners and unravel the full spectrum of cellular responses to 2'-Hydroxy-2,4'-dimethoxy-chalcone, moving beyond the currently understood mechanisms.

Design and Synthesis of Novel, Highly Potent Derivatives

The synthesis of novel derivatives is a promising strategy to enhance the potency, selectivity, and pharmacokinetic properties of the lead compound. The Claisen-Schmidt condensation is a common method for synthesizing chalcones, providing a versatile platform for creating a library of new molecules. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings are crucial for biological activity. mdpi.com For example, the presence of hydroxyl and methoxy (B1213986) groups is known to play a significant role in the chemoprotective activities of chalcones. mdpi.com Future design strategies could focus on:

Introducing diverse substituents: Exploring the effects of various functional groups, such as halogens, nitro groups, or bulky alkyl groups, on the chalcone scaffold.

Modifying existing groups: Altering the position of the methoxy groups or introducing additional hydroxylations to optimize interactions with biological targets. For example, studies on 2-hydroxy-4-benzyloxy chalcone derivatives have shown that these modifications can yield compounds with significant anti-neuroinflammatory and Aβ aggregation inhibitory effects, relevant for Alzheimer's disease. nih.gov

Creating hybrid molecules: Combining the chalcone scaffold with other pharmacologically active moieties to develop multifunctional agents.

The goal of these synthetic efforts should be to generate derivatives with improved efficacy and more favorable profiles, potentially leading to the identification of candidates with superior therapeutic potential. nih.gov

Investigation of Synergistic Effects with Established Agents

A significant and largely unexplored area of research is the potential for this compound and its derivatives to act synergistically with existing therapeutic agents. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.

Future studies should investigate whether this chalcone can enhance the efficacy of conventional chemotherapeutic drugs, potentially allowing for lower doses and reduced side effects. For example, some chalcones have been shown to overcome drug resistance in cancer cells. Investigating such potential for this compound in combination with standard anticancer drugs could open up new treatment paradigms.

Furthermore, exploring synergistic effects with other bioactive compounds, such as other natural products or targeted therapies, could lead to novel treatment strategies for a range of conditions, including inflammatory diseases and neurodegenerative disorders. This represents a critical research gap that needs to be addressed to fully understand the therapeutic utility of this chalcone.

Development of Advanced Delivery Systems

The clinical application of many promising chalcone derivatives is often hampered by poor solubility and low bioavailability. To overcome these limitations, the development of advanced delivery systems is crucial. This area remains a significant research gap for this compound specifically.

Future research should focus on formulating this chalcone into various drug delivery platforms, such as:

Nanoformulations: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to improve its solubility, stability, and pharmacokinetic profile.

Liposomes: Using liposomal carriers to enhance cellular uptake and target specific tissues.

Microspheres and hydrogels: Developing controlled-release systems for sustained delivery of the compound.

These advanced delivery systems could not only improve the bioavailability of this compound but also enable targeted delivery to specific sites of action, thereby increasing its therapeutic efficacy while minimizing potential systemic toxicity.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. mdpi.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to construct a comprehensive picture of the cellular response to the compound.

Transcriptomics can reveal changes in gene expression patterns, identifying the signaling pathways modulated by the chalcone.

Proteomics can provide insights into the alterations in protein expression and post-translational modifications, helping to identify direct and indirect protein targets. mdpi.com Western blot analyses, as used in the study of DDC, are a starting point, but broader proteomic screens are needed. researchgate.netnih.gov

Metabolomics can uncover changes in the metabolic profile of cells, providing a functional readout of the compound's effects.

By integrating these multi-omics datasets, researchers can identify novel mechanisms of action, discover biomarkers to predict treatment response, and build comprehensive models of the drug's activity. mdpi.com This data-rich approach will be invaluable for moving from a single-target to a systems-level understanding of this compound's therapeutic potential.

Q & A

Q. Example Yield Optimization :

ParameterOptimal ConditionYield Improvement
Solvent (Ethanol:Water)3:152% → 65%
Reaction Time6 hrs (reflux)52% → 68%
Data adapted from synthesis of analogous chalcones .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • HPLC : Purity ≥96% confirmed using C18 columns with UV detection at 280 nm (retention time: 12.5 min) .
  • NMR : Key signals include δ 12.8 ppm (2'-OH), δ 3.8-3.9 ppm (methoxy groups), and δ 7.5-7.7 ppm (α,β-unsaturated ketone protons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 270.28 ([M+H]⁺) .
  • Melting Point : Consistent with literature values (e.g., 165–166°C) .

Advanced: How does the substitution pattern of methoxy and hydroxyl groups influence the compound's bioactivity, particularly in antiviral applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 2'-OH and 4'-OCH₃ : Critical for binding to viral capsid proteins (e.g., rhinovirus inhibition via uncoating disruption) .
    • 2-OCH₃ : Enhances metabolic stability but may reduce solubility.
  • Comparative Studies : Analogues like 4'-ethoxy-2'-hydroxy-4,6'-dimethoxy-chalcone (Ro 09-0410) show IC₅₀ values <1 µM in plaque reduction assays, highlighting the importance of electron-donating groups .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this chalcone derivative across different in vitro studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HeLa or H1-HeLa for rhinovirus studies) .
    • Control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Data Normalization : Report activity relative to positive controls (e.g., pleconaril for antivirals) .
  • Replicate Studies : Triplicate experiments with statistical analysis (p<0.05) to address variability .

Basic: What are the solubility characteristics of this compound in common organic solvents, and how does this affect experimental design?

Methodological Answer:

SolventSolubility (mg/mL)Application Note
DMSO25–30Stock solutions for bioassays
Chloroform15–20Column chromatography purification
Ethyl Acetate10–15Recrystallization
Data from solubility studies of analogous chalcones .
Design Tip : Pre-warm DMSO to 37°C to avoid precipitation in cell-based assays.

Advanced: What in vitro and in vivo models are most appropriate for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

  • In Vitro :
    • RAW 264.7 Macrophages : Measure NO production (IC₅₀) and TNF-α suppression via ELISA .
    • COX-2 Inhibition Assay : Competitive binding studies using recombinant enzymes.
  • In Vivo :
    • Carrageenan-Induced Paw Edema (Rat) : Dose-dependent reduction in edema at 10–50 mg/kg .
    • LPS-Induced Sepsis Model : Monitor cytokine levels (IL-6, IL-1β) .

Advanced: What strategies can be employed to enhance the metabolic stability of this compound while maintaining its pharmacological efficacy?

Methodological Answer:

  • Structural Modifications :
    • Introduce methyl groups at meta-positions to reduce CYP450-mediated oxidation.
    • Replace 2'-OH with bioisosteres (e.g., fluorine) to preserve hydrogen bonding .
  • Prodrug Approach : Esterification of 2'-OH to improve oral bioavailability .
  • Nanocarrier Systems : Liposomal encapsulation enhances plasma half-life by 2–3× .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.